molecular formula C8H10ClN3O B2970878 4-(5-Chloropyrimidin-2-yl)morpholine CAS No. 124595-95-5

4-(5-Chloropyrimidin-2-yl)morpholine

Cat. No.: B2970878
CAS No.: 124595-95-5
M. Wt: 199.64
InChI Key: IVMXUNNLJMVWTM-UHFFFAOYSA-N
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Description

4-(5-Chloropyrimidin-2-yl)morpholine (CAS 124595-95-5) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a chloropyrimidine core fused with a morpholine ring, making it a versatile scaffold for constructing more complex molecules. Its molecular formula is C8H10ClN3O and it has a molecular weight of 199.64 . The primary research application of this compound is as a key synthetic precursor. The chlorine atom at the 5-position of the pyrimidine ring is a reactive site that can be further functionalized, for example, via metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling . This allows researchers to introduce a wide array of structural motifs, enabling the exploration of structure-activity relationships. Compounds based on the pyrimidine-morpholine hybrid structure are of high interest in neuroscience research, specifically in the development of potential therapeutics for Alzheimer's disease . These hybrids have been investigated as potent inhibitors of acetylcholinesterase (AChE), an enzyme target responsible for the breakdown of the neurotransmitter acetylcholine. Enhancing cholinergic neurotransmission through AChE inhibition is a established strategy to combat cognitive decline . Furthermore, related morpholinopyrimidine derivatives have demonstrated promising anti-inflammatory activity in scientific studies, showing an ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) in cellular models . This makes the core structure a compelling starting point for immunology and inflammation research programs. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation . Precautionary Statements: P261 - Avoid breathing dust/fume/gas/mist/vapours/spray; P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-chloropyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMXUNNLJMVWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 5 Chloropyrimidin 2 Yl Morpholine

Analysis of the Chlorine Atom's Reactivity at Position 5

The chlorine atom at the C5 position of the pyrimidine (B1678525) ring is the primary site for nucleophilic substitution reactions on 4-(5-Chloropyrimidin-2-yl)morpholine. Its reactivity is a consequence of the electron-withdrawing nature of the pyrimidine core, although it is less activated compared to halogens at other positions.

Nucleophilic Displacement Potential

The displacement of the chlorine atom at position 5 proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process involving the addition of a nucleophile to the pyrimidine ring, followed by the elimination of the chloride ion. wikipedia.orglibretexts.org

The key intermediate in this mechanism is a negatively charged, resonance-stabilized species known as a Meisenheimer complex. wikipedia.orgnih.govresearchgate.net The electron-deficient pyrimidine ring is well-suited to stabilize this anionic intermediate, thereby facilitating the reaction. nih.gov Although halogens at the C2, C4, and C6 positions of the pyrimidine ring are generally more reactive towards nucleophiles due to direct resonance stabilization of the intermediate by the ring nitrogens, substitution at the C5 position is also feasible. nih.govstackexchange.com The reaction often requires strong nucleophiles or more forcing conditions, such as elevated temperatures, to proceed efficiently.

Addition Step: The nucleophile attacks the C5 carbon, which is bonded to the chlorine atom, breaking the aromaticity of the pyrimidine ring and forming the tetrahedral Meisenheimer intermediate.

Elimination Step: The aromaticity of the ring is restored by the departure of the chloride leaving group, resulting in the substituted product.

The formation of the Meisenheimer complex is generally the rate-determining step of the reaction. nih.gov

Influence of Ring Substituents on Reactivity

The substituents attached to the pyrimidine ring play a crucial role in determining the rate and regioselectivity of nucleophilic substitution reactions. In this compound, the morpholino group at the C2 position significantly influences the reactivity of the chlorine atom at C5.

The morpholino group, being an N-substituted amino group, exhibits a dual electronic effect:

-I (Inductive) Effect: The nitrogen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect.

+M (Mesomeric) Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the pyrimidine ring through resonance, which is an electron-donating effect.

The reactivity is a balance between the activating effect of the two ring nitrogens and the deactivating (or weakly activating) nature of the C2-morpholino substituent. Compared to a pyrimidine ring with a strongly electron-withdrawing group like a nitro group, which would be highly activated for SNAr, the morpholino-substituted ring is less reactive. nih.gov

To illustrate the impact of different substituents on reactivity, the following table presents hypothetical relative reaction rates for the nucleophilic substitution of a 5-chloropyrimidine (B107214) with various substituents at the C2 position.

Substituent at C2Electronic EffectHypothetical Relative Rate
-NO₂Strongly Electron-WithdrawingVery High
-CNElectron-WithdrawingHigh
-HNeutralModerate
-CH₃Weakly Electron-DonatingLow
-MorpholinoElectron-Donating (+M > -I)Low

Pyrimidine Ring Reactivity Towards Electrophilic and Nucleophilic Reagents

Reactivity Towards Nucleophiles: The pyrimidine ring is inherently susceptible to nucleophilic attack. The most electron-deficient positions, and therefore the most reactive towards nucleophiles, are C2, C4, and C6. stackexchange.com In this compound, the C2 position is occupied by the morpholino group. The C4 and C6 positions remain potential sites for nucleophilic attack, should a suitable leaving group be present. However, the primary site for nucleophilic reaction on the parent molecule is the displacement of the chlorine atom at C5, as previously discussed.

Reactivity Towards Electrophiles: Conversely, the pyrimidine ring is highly resistant to electrophilic aromatic substitution (EAS). researchgate.net The ring nitrogens strongly deactivate the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms can be protonated, further increasing their deactivating effect. libretexts.org

If electrophilic substitution does occur, it is directed to the C5 position, which is the most electron-rich carbon in the pyrimidine nucleus. researchgate.net In the case of this compound, this position is blocked by the chlorine atom. While the morpholino group at C2 is an activating group for EAS, its effect is generally insufficient to overcome the powerful deactivation imparted by the two ring nitrogens. Therefore, electrophilic substitution on the pyrimidine ring of this compound is highly unlikely under standard conditions.

Reaction Kinetics and Thermodynamic Aspects of Substitution Processes

The kinetics of the nucleophilic substitution of the chlorine atom in this compound are characteristic of a bimolecular SNAr reaction. zenodo.org The reaction rate is dependent on the concentration of both the pyrimidine substrate and the attacking nucleophile, following a second-order rate law. libretexts.org

Rate = k[Pyrimidine][Nucleophile]

Several factors influence the rate constant (k):

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are typically used as they can solvate the cation of the nucleophile salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

Temperature: As with most chemical reactions, increasing the temperature increases the reaction rate.

The following table provides illustrative kinetic data for a typical SNAr reaction of a chloropyrimidine with an amine nucleophile, demonstrating the second-order nature of the process.

Illustrative Kinetic Data for the Reaction of a 2-Chloropyrimidine (B141910) with an Amine
[Chloropyrimidine] (M)[Amine] (M)Initial Rate (M/s)Second-Order Rate Constant, k (M⁻¹s⁻¹)
0.010.105.0 x 10⁻⁵0.05
0.020.101.0 x 10⁻⁴0.05
0.010.201.0 x 10⁻⁴0.05

This data, based on analogous systems, shows that doubling the concentration of either reactant doubles the reaction rate, consistent with a second-order kinetic profile. zenodo.org

Computational Chemistry and Theoretical Characterization of 4 5 Chloropyrimidin 2 Yl Morpholine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. physchemres.orgirjweb.com For 4-(5-Chloropyrimidin-2-yl)morpholine, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), can predict key structural parameters. irjweb.com

The optimized geometry would likely show the pyrimidine (B1678525) ring as largely planar, a characteristic of aromatic systems. The morpholine (B109124) ring is expected to adopt a stable chair conformation. frontiersin.org The linkage between the two rings occurs at the C2 position of the pyrimidine and the nitrogen atom of the morpholine. DFT calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
ParameterAtoms InvolvedPredicted Value
Bond LengthC(pyrimidine)-Cl~1.74 Å
Bond LengthC(pyrimidine)-N(morpholine)~1.38 Å
Bond AngleN(1)-C(2)-N(3) (pyrimidine ring)~126°
Bond AngleC(pyrimidine)-N(morpholine)-C(morpholine)~118°
Dihedral AngleC(6)-N(1)-C(2)-N(morpholine)~180° (indicating planarity)

Note: The values in this table are illustrative and represent typical DFT-calculated parameters for similar substituted pyrimidine structures.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining the electronic and optical properties, as well as the chemical reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine ring and the nitrogen atoms of the pyrimidine ring. The LUMO is likely distributed over the electron-deficient pyrimidine ring, particularly influenced by the electron-withdrawing chlorine atom. wuxibiology.com This distribution suggests that the molecule would likely accept electrons at the pyrimidine ring in a nucleophilic attack.

Table 2: Predicted FMO Energies for this compound (Illustrative)
ParameterPredicted Energy (eV)
EHOMO-6.5 eV
ELUMO-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV

Note: These energy values are typical for stable heterocyclic compounds and are provided for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org They are invaluable for predicting how molecules will interact with each other and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. wolfram.comdeeporigin.com

In the MEP map of this compound, the most negative potential is expected to be concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the morpholine ring, as these are the most electronegative atoms. These red-colored regions indicate the primary sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms bonded to the morpholine ring carbons would exhibit a positive potential (blue), while the pyrimidine ring itself would show a complex potential surface due to the influence of the nitrogen atoms and the chlorine substituent.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, which possesses conformational flexibility, MD simulations are crucial for exploring its dynamic behavior and identifying stable conformations in different environments (e.g., in a solvent like water). nih.govmdpi.com

The primary sources of flexibility in this molecule are the rotation around the single bond connecting the pyrimidine ring to the morpholine nitrogen and the ring puckering of the morpholine moiety. MD simulations can reveal the energy barriers associated with these motions and the relative populations of different conformers at a given temperature. frontiersin.org This information is vital for understanding how the molecule might adapt its shape to bind to a biological target, such as a protein's active site. sfb749.de Studies on similar pyrimidine-based structures have used MD simulations to confirm the stability of ligand-protein complexes. nih.gov

Theoretical Predictions of Reactivity Parameters

Based on the HOMO and LUMO energy values obtained from DFT calculations, several global reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of a molecule's reactivity and stability. researchgate.net

Key reactivity parameters include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η).

These descriptors help in classifying the molecule's behavior in chemical reactions. A high electrophilicity index, for instance, suggests the molecule acts as a good electrophile.

Table 3: Predicted Reactivity Parameters for this compound (Illustrative)
ParameterFormulaPredicted Value (eV)
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO1.2
Electronegativity (χ)(I + A) / 23.85
Chemical Hardness (η)(I - A) / 22.65
Chemical Softness (S)1 / η0.38
Electrophilicity Index (ω)χ² / (2η)2.80

Note: These values are derived from the illustrative FMO energies in Table 2 and are representative of a stable organic molecule.

Synthesis and Structural Elucidation of 4 5 Chloropyrimidin 2 Yl Morpholine Derivatives and Analogs

Design Principles for Novel Morpholinopyrimidine Analogs

The design of novel analogs based on the 4-(5-chloropyrimidin-2-yl)morpholine core is guided by established medicinal chemistry principles aimed at enhancing biological activity and optimizing drug-like properties. A primary strategy is molecular hybridization, which involves combining the morpholinopyrimidine scaffold with other known pharmacophores to create hybrid molecules. scispace.comnih.gov This approach is intended to yield compounds with potentially enhanced affinity for their biological targets, possibly through dual modes of action. scispace.com

Design strategies often focus on creating libraries of compounds by introducing diverse substituents at various positions on the pyrimidine (B1678525) ring. nih.gov For instance, the introduction of electron-withdrawing groups versus electron-donating groups on attached aromatic rings has been shown to significantly alter the biological activity of the resulting compounds. nih.gov This systematic modification allows for the exploration of structure-activity relationships (SAR), which are fundamental to optimizing the potency and selectivity of lead compounds. nih.govnsf.gov

Synthetic Strategies for Diversification at Pyrimidine Ring Positions

The generation of diverse morpholinopyrimidine libraries relies on robust synthetic strategies that allow for modification at key positions of the pyrimidine core. The initial scaffold is typically synthesized via a nucleophilic aromatic substitution reaction between a di- or tri-chlorinated pyrimidine and morpholine (B109124). nih.gov From this common intermediate, further diversification can be achieved.

A common strategy for diversifying the morpholinopyrimidine core is the introduction of various aromatic and heteroaromatic groups. This is often accomplished through nucleophilic substitution or cross-coupling reactions at the remaining halogenated positions of the pyrimidine ring. For example, starting with 4-(6-chloropyrimidin-4-yl)morpholine (B1331396), a piperazine (B1678402) moiety can be introduced at the C6 position, which can then be further functionalized. nih.gov

Another advanced method involves a "deconstruction-reconstruction" strategy. nih.govnsf.gov In this approach, the pyrimidine ring is activated and cleaved to form an intermediate building block, which can then be reacted with different components to form new heterocyclic systems, including those with varied aromatic substituents. nih.govnsf.gov A more direct method involves the reaction of a hydrazine-substituted morpholinopyrimidine intermediate with substituted chalcones in the presence of an acid catalyst to generate derivatives bearing a pyrazoline ring, a five-membered heteroaromatic moiety. mdpi.com This method allows for the incorporation of a wide range of substituted phenyl rings, enabling a detailed study of how different electronic and steric properties affect the compound's activity. mdpi.com

While many diversification strategies focus on the pyrimidine ring, the morpholine moiety itself can be a point of modification. The most common approach involves using a pre-functionalized morpholine derivative in the initial condensation reaction with the chlorinated pyrimidine. This allows for the introduction of substituents on the morpholine ring, although this is less common than pyrimidine ring functionalization in the context of creating large libraries from a common intermediate.

Alternatively, α-functionalization of the morpholine ring can be achieved through specific synthetic routes that generate an imine intermediate, which can then react with various nucleophiles. researchgate.net In the context of the complete morpholinopyrimidine scaffold, direct functionalization at the morpholine nitrogen is not feasible as it is a tertiary amine integral to the core structure. However, the synthesis can begin with substituted morpholines, or the entire morpholine ring can be constructed in a stepwise fashion to incorporate desired functional groups. nih.govsci-hub.se For instance, a reaction between 2-(chloromethyl)-1H-benzimidazole and morpholine is a key step in synthesizing more complex structures where the morpholine is attached to a different heterocyclic system via its nitrogen atom. mdpi.com

Spectroscopic Characterization Techniques

The structural confirmation of newly synthesized this compound derivatives is unequivocally established through a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for elucidation. nih.gov

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.govresearchgate.net

¹H NMR: In ¹H NMR spectra of morpholinopyrimidine derivatives, the protons of the morpholine ring typically appear as two distinct multiplets or triplets in the range of δ 2.9-3.9 ppm. frontiersin.orgmdpi.com The protons adjacent to the oxygen atom are generally found further downfield (δ ~3.7-3.8 ppm) compared to those adjacent to the nitrogen atom (δ ~2.9-3.5 ppm). frontiersin.orgnih.gov Protons on the pyrimidine ring and any attached aromatic substituents appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. frontiersin.orgmdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For the morpholine ring, the carbons next to the nitrogen typically resonate around δ 47-52 ppm, while the carbons adjacent to the oxygen appear around δ 66-67 ppm. frontiersin.org The carbon atoms of the pyrimidine ring exhibit characteristic shifts in the downfield region, often between δ 90 and 165 ppm, reflecting their aromatic and heterocyclic nature. frontiersin.org

The following table summarizes representative NMR data for a morpholinopyrimidine derivative.

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Morpholine CH₂ (N-CH₂)2.92-2.95 (m, 4H)47.04 frontiersin.org
Morpholine CH₂ (O-CH₂)3.81 (t, 4H)66.08 frontiersin.org
Pyrimidine C5-H5.42 (s, 1H)90.95 frontiersin.org
Phenyl CH7.54-8.16122.22-148.42 frontiersin.org
Pyrimidine C=O-152.62, 158.92 frontiersin.org
Pyrimidine C6-162.83 frontiersin.org

This is an example table compiled from representative data. Actual shifts may vary based on the specific derivative and solvent used.

Mass spectrometry is essential for determining the molecular weight of the synthesized compounds and confirming their elemental composition. nih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used, often providing the mass of the protonated molecule, [M+H]⁺. mdpi.com High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which allows for the determination of the elemental formula of the compound, providing definitive confirmation of its identity. nih.govnih.gov The combination of low-resolution and high-resolution MS data is crucial for unambiguous structural confirmation. nih.gov

Below is a table showing examples of mass spectrometry data for various morpholinopyrimidine analogs.

Compound Technique Observed Ion [M+H]⁺ (m/z) Reference
(R)-4-(2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine (7a)ESI-MS457.6 mdpi.com
(R)-4-(2-(5-(3,4-Dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine (7e)ESI-MS556.5 mdpi.com
(R)-4-(2-(3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine (7g)ESI-MS493.58 mdpi.com
6-Methoxy-7-(3-Morpholinopropoxy)-3-Nitro-4-(Phenylamino)-QuinolineHR-ESI-MS439.1992 nih.gov
3-methyl-6-morpholino-1-(4-(trifluoromethyl)benzyl)pyrimidine-2,4(1H,3H)-dioneMS369.2 frontiersin.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound, providing valuable information about the functional groups and vibrational modes present in the molecule. The IR spectrum of this compound is a composite of the characteristic absorptions of its constituent parts: the 5-chloropyrimidine (B107214) ring and the morpholine moiety.

The spectrum can be analyzed by assigning specific absorption bands to the vibrations of different bonds. The high-frequency region is dominated by C-H stretching vibrations. The methylene (B1212753) (CH₂) groups of the morpholine ring typically exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range. Aromatic C-H stretching from the pyrimidine ring is expected to appear at slightly higher wavenumbers, generally above 3000 cm⁻¹.

The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information. The C=C and C=N stretching vibrations of the pyrimidine ring are characteristically found in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations, associated with both the bond linking the morpholine nitrogen to the pyrimidine ring and the internal C-N bonds of the morpholine, typically appear in the 1380-1260 cm⁻¹ range, though these can be mixed with other vibrational modes.

The morpholine ring also presents characteristic C-O-C asymmetric stretching vibrations, which are typically strong and appear in the 1140-1070 cm⁻¹ region. The presence of the chlorine atom on the pyrimidine ring gives rise to a C-Cl stretching vibration. For chloro-aromatic compounds, this band is generally observed in the broad region between 850 and 550 cm⁻¹. Other bands in the fingerprint region correspond to various bending vibrations (scissoring, wagging, twisting) of the CH₂ groups and in-plane and out-of-plane bending of the pyrimidine ring C-H bonds.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Pyrimidine RingAromatic C-H Stretch3100 - 3000Medium-Weak
Morpholine RingAliphatic C-H Stretch (CH₂)3000 - 2850Medium-Strong
Pyrimidine RingC=N and C=C Ring Stretch1600 - 1450Medium-Strong
Morpholine RingCH₂ Scissoring (Bending)~1450Medium
Pyrimidine-Morpholine LinkageC-N Stretch1380 - 1260Medium
Morpholine RingC-O-C Asymmetric Stretch1140 - 1070Strong
ChloropyrimidineC-Cl Stretch850 - 550Medium-Strong

Chromatographic Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for the subsequent assessment of its purity. High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and column chromatography are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-pressure variant, Ultra-Performance Liquid Chromatography (UPLC), are premier analytical techniques for determining the purity of this compound with high resolution and sensitivity. These methods are typically performed in a reverse-phase mode.

For the analysis of pyrimidine derivatives, a common stationary phase is a C18 silica (B1680970) column. creative-proteomics.comresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. creative-proteomics.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the target compound from starting materials, by-products, and other impurities. The inclusion of a small percentage of an acid, such as formic acid (0.1%) or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution by ensuring the consistent protonation state of the analyte and masking residual active silanol (B1196071) groups on the stationary phase. creative-proteomics.com Detection is typically accomplished using a UV detector, as the pyrimidine ring possesses a strong chromophore that absorbs in the UV range (commonly monitored around 254 nm).

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks.

A representative set of HPLC/UPLC conditions for the analysis of substituted pyrimidines is detailed in the following table.

ParameterTypical Condition
InstrumentHPLC or UPLC System with UV Detector
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% to 95% B over 10-15 minutes
Flow Rate0.5 - 1.0 mL/min
Column Temperature25 - 40 °C
Detection Wavelength254 nm
Injection Volume5 - 10 µL

Thin Layer Chromatography (TLC) and Column Chromatography

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For this compound, the stationary phase is typically a silica gel plate with a fluorescent indicator (GF254). sci-hub.semercer.edu

The mobile phase, or eluent, is a mixture of solvents, and its polarity is optimized to achieve good separation. A common starting point for developing a solvent system for pyrimidine derivatives is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol. libretexts.org The ratio is adjusted to obtain a retention factor (Rf) value for the desired product that is ideally between 0.3 and 0.5 for optimal separation. libretexts.org After development, the spots are visualized under UV light (254 nm), where the UV-active pyrimidine ring will appear as a dark spot against a fluorescent green background.

Column Chromatography is the standard method for the preparative purification of this compound on a laboratory scale. This technique utilizes a glass column packed with a stationary phase, most commonly silica gel (e.g., 200-300 mesh). sci-hub.se The crude product is loaded onto the top of the column, and the eluent, determined from prior TLC analysis, is passed through the column. The solvent system used for column chromatography is typically slightly less polar than the one used for TLC to ensure that the compound moves more slowly through the column, allowing for better separation. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

A summary of typical conditions for both TLC and Column Chromatography is provided below.

TechniqueParameterTypical Condition
Thin Layer Chromatography (TLC)Stationary PhaseSilica Gel 60 GF254 plates
Mobile Phase (Eluent)Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures
VisualizationUV light at 254 nm
Target Rf0.3 - 0.5
Column ChromatographyStationary PhaseSilica Gel (200-300 mesh)
Mobile Phase (Eluent)Based on TLC, typically a less polar mixture (e.g., higher ratio of hexane to ethyl acetate)
Fraction AnalysisTLC

Molecular Interactions and Biological Target Engagement of Morpholinopyrimidine Compounds in Vitro Studies

Exploration of Molecular Mechanisms of Action in Cellular Assays

The in vitro evaluation of morpholinopyrimidine compounds, including derivatives related to 4-(5-Chloropyrimidin-2-yl)morpholine, has provided significant insights into their molecular mechanisms of action, particularly in the context of inflammation. nih.gov Cellular assays are crucial for elucidating how these compounds interact with biological targets and modulate cellular pathways. frontiersin.org

Morpholinopyrimidine derivatives have been identified as potent modulators of key inflammatory enzymes. researchgate.netresearchgate.net The inflammatory process involves the production of mediators like nitric oxide (NO) and prostaglandins, which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. researchgate.netmdpi.com Overproduction of these mediators is a hallmark of many inflammatory conditions. bohrium.com

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation research, certain morpholinopyrimidine derivatives have demonstrated a significant ability to inhibit NO production. researchgate.netnih.gov For instance, compounds designated as V4 and V8 in one study were found to be the most active in reducing NO generation at non-cytotoxic concentrations. researchgate.net This inhibition of NO production is a direct indication of the compounds' anti-inflammatory potential. researchgate.net The mechanism for this is often linked to the direct inhibition of iNOS expression and activity. researchgate.netnih.gov

Similarly, the activity of COX-2, an enzyme induced during inflammation to produce prostaglandins, is also modulated by these compounds. nih.govnih.gov The ability of morpholinopyrimidine derivatives to suppress these key pro-inflammatory enzymes highlights their potential as anti-inflammatory agents. nih.govscispace.com Molecular docking studies have further corroborated these findings, showing that these compounds can fit well into the active sites of both iNOS and COX-2, suggesting a mechanism of competitive inhibition. researchgate.netnih.gov

Table 1: Effect of Morpholinopyrimidine Derivatives on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

CompoundEffect on NO ProductionEffect on iNOS ExpressionEffect on COX-2 ExpressionReference
Derivative V4Significant InhibitionDownregulationDownregulation researchgate.net
Derivative V8Significant InhibitionDownregulationDownregulation researchgate.net

The anti-inflammatory effects of morpholinopyrimidine compounds are rooted in their ability to regulate gene and protein expression. nih.gov Research has shown that these compounds can substantially reduce the expression of iNOS and COX-2 at both the messenger RNA (mRNA) and protein levels in LPS-induced inflammatory models. researchgate.net

Using quantitative polymerase chain reaction (qPCR), studies have demonstrated that treatment with specific morpholinopyrimidine derivatives dramatically decreases the mRNA levels of iNOS and COX-2 genes in RAW 264.7 cells. researchgate.netnih.gov This indicates that the compounds interfere with the transcriptional activation of these pro-inflammatory genes. researchgate.net

Furthermore, Western blot analysis has confirmed these findings at the protein level. nih.gov Treatment of LPS-stimulated cells with these compounds leads to a significant reduction in the cellular levels of iNOS and COX-2 proteins. researchgate.netscispace.com This dual action of inhibiting both transcription and translation of key inflammatory enzymes underscores a comprehensive mechanism of action. nih.gov By preventing the synthesis of these enzymes, morpholinopyrimidine compounds effectively halt the downstream production of inflammatory mediators like NO and prostaglandins. researchgate.netresearchgate.net The ability of morpholine-containing molecules to modulate gene expression is a key aspect of their therapeutic potential. nih.gov

Kinase Inhibition Profiles of Pyrimidine-Based Compounds

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors. researchgate.netmdpi.comnih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer, making them important therapeutic targets. nu.edu.kzmdpi.com Morpholinopyrimidine compounds are part of a broad class of pyrimidine-based kinase inhibitors that have shown significant promise. nih.gov

Pyrimidine-based compounds are designed to mimic the adenine (B156593) ring of ATP, enabling them to bind to the ATP-binding pocket in the active site of kinases. rsc.org The pyrimidine core can form critical hydrogen bonds with the "hinge region" of the kinase, which is a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. mdpi.comacs.org This interaction is a hallmark of many potent and selective kinase inhibitors. nih.gov

The morpholine (B109124) group often plays a crucial role in enhancing potency and modulating pharmacokinetic properties. nih.gov In some kinase-inhibitor complexes, the morpholine moiety can form additional hydrogen bonds with the active site residues, sometimes via a water molecule, which can contribute to higher binding affinity. acs.org The versatility of the pyrimidine scaffold allows it to be decorated with various substituents to target a wide array of kinases, including Phosphoinositide 3-kinases (PI3K), Cyclin-dependent kinases (CDKs), Aurora kinases, and receptor tyrosine kinases like EGFR and VEGFR. researchgate.netnih.gov The specific substitutions on the pyrimidine ring determine the selectivity profile of the inhibitor across the human kinome. nih.govacs.org

Table 2: Examples of Kinases Targeted by Pyrimidine-Based Inhibitors

Kinase FamilySpecific Kinase ExamplesRole of Pyrimidine CoreReference
Serine/Threonine KinasesPI3K, mTOR, CDKs, Aurora, PLK, TBK1Forms H-bonds with hinge region researchgate.netmdpi.comacs.orgnih.govnih.gov
Tyrosine KinasesEGFR, VEGFRActs as an ATP-competitive inhibitor researchgate.net

Structure-based drug design (SBDD) has been instrumental in the development of potent and selective pyrimidine-based kinase inhibitors. nih.govacs.org By utilizing the three-dimensional structures of target kinases, medicinal chemists can design molecules that fit precisely into the ATP-binding site and form favorable interactions. nih.gov This approach has led to the optimization of 2,4,5-trisubstituted pyrimidine compounds as highly selective CDK9 inhibitors. nih.gov

The design strategy often involves modifying the substituents at different positions of the pyrimidine ring to improve binding affinity and selectivity. acs.org For example, incorporating a sulfonamide-bearing side chain at the 4-position or a substituted pyrazole (B372694) at the 2-position of an aminopyrimidine core can narrow the inhibition profile, resulting in more selective compounds. nih.govacs.org SBDD also helps in designing inhibitors that can induce specific conformational changes in the kinase, such as the "DFG-out" conformation in Aurora A kinase, which can lead to highly potent inhibition. acs.orgnih.gov The binding affinity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ), with many optimized pyrimidine derivatives exhibiting nanomolar potency against their target kinases. mdpi.comnih.gov

Receptor-Ligand Interactions and Binding Studies

The therapeutic effect of morpholinopyrimidine compounds is fundamentally determined by their interactions with biological targets. Binding studies are essential to quantify the affinity of a ligand for its receptor and to understand the molecular basis of this interaction. bohrium.com

For morpholinopyrimidine derivatives targeting inflammatory enzymes like iNOS and COX-2, molecular docking studies have been used to simulate the receptor-ligand interactions. researchgate.netscispace.com These computational models predict how the ligand binds within the active site of the protein. For example, docking studies revealed that certain derivatives form hydrogen bonds and hydrophobic interactions with key residues in the active sites of iNOS and COX-2. nih.govscispace.com These specific interactions, such as hydrogen bonding with residues like Arg375 in iNOS or His226 in COX-2, are critical for the inhibitory activity of the compounds. scispace.com

In the context of kinase inhibition, receptor-ligand interactions are defined by the binding of the inhibitor to the ATP pocket. The binding affinity is experimentally determined through various biochemical assays. acs.orgnih.gov For other types of targets, radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. mdpi.com These studies provide quantitative data, such as the IC₅₀ or Kᵢ values, which are crucial for establishing structure-activity relationships (SAR) and for optimizing lead compounds. nih.gov

Computational Docking Studies for Predictive Binding Modes

Computational docking studies are instrumental in predicting the binding modes of morpholinopyrimidine compounds with their biological targets, offering insights into the molecular interactions that govern their activity. These in silico methods help to elucidate the binding affinities and conformations of ligands within the active sites of proteins, guiding the rational design of more potent and selective derivatives.

Research into a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives has utilized molecular docking to understand their anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov The docking results for the two most potent compounds, V4 and V8, revealed strong binding affinities for both iNOS and COX-2. nih.gov The calculated binding free energies indicated that these compounds bind effectively to both enzymes, with energies below -8.0 kcal/mol for iNOS and -10.0 kcal/mol for COX-2. nih.gov

Detailed analysis of the binding modes showed that these compounds fit well within the active sites of the target proteins. scispace.com For compound V4, the interactions with iNOS involved hydrogen bonding with Arg375 and hydrophobic interactions with Ala276, Ser256, and Gln257. scispace.com In the COX-2 active site, V4 formed hydrogen bonds with His226 and Asp375, complemented by hydrophobic interactions with Gln374. scispace.com

Compound V8, another potent derivative, displayed a distinct interaction profile. scispace.com Within the iNOS active site, it formed hydrogen bonds with Glu488, a halogen bond with Trp254, and hydrophobic interactions with Asn348, Pro489, and Tyr485. scispace.com Its engagement with COX-2 was characterized by hydrogen bonding with Cys47, a halogen bond with His133, and hydrophobic interactions with Pro154, Ala156, and Pro153. scispace.com These studies underscore the strong affinity of these morpholinopyrimidine derivatives for the iNOS and COX-2 active sites, primarily driven by hydrophobic interactions. nih.govresearchgate.net

Table 1: Predicted Binding Interactions of Morpholinopyrimidine Derivatives with iNOS and COX-2

CompoundTarget ProteinBinding Free Energy (kcal/mol)Interacting ResiduesType of Interaction
V4 iNOS< -8.0Arg375, Ala276, Ser256, Gln257Hydrogen Bonding, Hydrophobic
COX-2< -10.0His226, Asp375, Gln374Hydrogen Bonding, Hydrophobic
V8 iNOS< -8.0Glu488, Trp254, Asn348, Pro489, Tyr485Hydrogen Bonding, Halogen, Hydrophobic
COX-2< -10.0Cys47, His133, Pro154, Ala156, Pro153Hydrogen Bonding, Halogen, Hydrophobic

Similarly, docking studies on other morpholine-containing pyrimidine derivatives have been conducted to predict their binding to different targets. For instance, a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline scaffold were docked into the active site of PI3Kα. mdpi.com The morpholine group of the most promising compound, 8d, was found to almost completely overlap with that of a known inhibitor, PI103. mdpi.com The predictive binding model for compound 8d showed a hydrogen bond between the pyrimidine nitrogen and the residue Asp2357. mdpi.com Additional hydrogen bonds were observed between a nitrogen atom on the pyrazole ring and Asn2343, and between the fluorine atom of the benzene (B151609) group and His2340. mdpi.com

Furthermore, computational studies on pyrimidine-based heterocyclic compounds have been used to predict their interaction with the B-cell lymphoma 2 (Bcl-2) protein, an important target in cancer therapy. mdpi.com Molecular docking simulations predicted that these synthesized pyrimidines could bind effectively within the active site of Bcl-2, suggesting a possible mechanism for their anti-proliferative activity. mdpi.com

These computational docking studies consistently demonstrate the ability of the morpholinopyrimidine scaffold to effectively engage with the active sites of various protein targets through a combination of hydrogen bonding, hydrophobic, and, in some cases, halogen interactions. The predictive models generated from these studies are crucial for understanding structure-activity relationships and for the future development of novel therapeutic agents based on this chemical framework.

Future Directions and Research Perspectives for 4 5 Chloropyrimidin 2 Yl Morpholine Chemistry

Development of Novel Synthetic Routes for Enhanced Sustainability

The conventional synthesis of 4-(5-chloropyrimidin-2-yl)morpholine typically involves the nucleophilic aromatic substitution (SNAr) of 2,5-dichloropyrimidine (B52856) with morpholine (B109124). While effective, this route often relies on traditional organic solvents and reagents that present environmental and safety challenges. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability.

Key research objectives in this area include:

Solvent Substitution: Replacing high-boiling point, polar aprotic solvents like DMF with greener alternatives such as water, bio-based solvents (e.g., Cyrene), or supercritical fluids (scCO₂).

Catalyst-Free and Energy-Efficient Conditions: Exploring mechanochemical methods, such as ball-milling, which can promote reactions in the absence of solvents and often at ambient temperatures, thereby reducing energy consumption. rsc.org

Multicomponent Reactions (MCRs): Designing novel MCRs that construct the pyrimidine (B1678525) core from simpler, readily available starting materials like alcohols and amidines in a single, atom-economical step. nih.gov Iridium-catalyzed multicomponent syntheses, for instance, have shown promise for creating highly substituted pyrimidines from biomass-accessible alcohols, liberating only water and hydrogen as byproducts. nih.gov

Flow Chemistry: Implementing continuous flow reactor technologies for the synthesis. Flow chemistry offers superior control over reaction parameters, enhances safety, improves reaction efficiency, and facilitates easier scale-up compared to traditional batch processes. researchgate.net

Advanced Computational Modeling for Structure-Activity Relationship (SAR) Elucidation

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting how molecules will interact with biological targets. For this compound and its derivatives, advanced computational modeling will be pivotal in elucidating detailed Structure-Activity Relationships (SAR).

Future research will likely focus on:

Quantum Mechanics/Molecular Mechanics (QM/MM): Employing QM/MM methods to model interactions within enzyme active sites with high accuracy. This approach can clarify the role of specific functional groups, such as the C5-chloro substituent, in binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: Running extended MD simulations to understand the dynamic behavior of ligands when bound to their protein targets. This can reveal key conformational changes, water molecule networks, and binding pathways that are missed by static docking models.

Machine Learning (ML) and Artificial Intelligence (AI): Developing and applying ML-based Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual libraries of this compound analogs. These models can rapidly screen thousands of potential structures, prioritizing the most promising candidates for synthesis.

Molecular docking studies have already been used to investigate the binding of related morpholinopyrimidine derivatives to targets like PI3K/mTOR, iNOS, and COX-2, providing initial insights into their binding modes. nih.govnih.gov The application of more sophisticated computational techniques will refine these models, enabling a more rational and efficient design of next-generation therapeutic agents.

Table 1: Computational Approaches for SAR Elucidation

Computational Method Application in Future Research Potential Insights
Molecular Docking Initial virtual screening of derivative libraries. Prediction of binding poses and estimation of binding affinities to targets like kinases and inflammatory enzymes. nih.gov
Molecular Dynamics (MD) Analysis of ligand-protein complex stability and conformational dynamics. Understanding of residence time, induced-fit effects, and the role of solvent in binding.
QM/MM High-accuracy calculation of interaction energies and reaction mechanisms. Detailed electronic effects of substituents on binding and reactivity.

| Machine Learning QSAR | Prediction of activity for large, unsynthesized compound libraries. | Identification of key molecular descriptors correlated with high biological activity. |

Exploration of New Reaction Pathways for Functional Group Interconversion

The synthetic versatility of this compound is largely dependent on the reactivity of its C5-chloro substituent. This position is an ideal handle for introducing molecular diversity through functional group interconversion, primarily via modern cross-coupling reactions.

Future synthetic exploration will concentrate on:

Palladium- and Nickel-Catalyzed Cross-Coupling: Expanding the scope of Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions at the C5 position. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents, which are crucial for modulating pharmacological activity. mdpi.comnih.govrsc.org

Cobalt-Catalyzed Coupling: Investigating more sustainable and cost-effective cobalt-catalyzed cross-coupling reactions as an alternative to precious metal catalysts like palladium. nih.gov

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to forge new bonds under mild conditions, enabling transformations that are challenging with traditional thermal methods.

Nucleophilic Substitution: While challenging on an electron-rich ring, exploring conditions for the direct nucleophilic substitution of the C5-chloro group with various nucleophiles (e.g., thiols, azides) to access a different chemical space. The conversion of a halogen to a hydrazinyl group on a related morpholinopyrimidine scaffold demonstrates the feasibility of such transformations. nih.gov

Systematic application of these advanced synthetic methods will generate extensive libraries of novel analogs, providing a rich dataset for SAR studies and the identification of new lead compounds.

Table 2: Potential Cross-Coupling Reactions at the C5-Position

Reaction Name Coupling Partner Bond Formed Potential Catalyst
Suzuki Coupling Boronic Acids/Esters C-C (Aryl, Heteroaryl) Pd(PPh₃)₄, Pd(dppf)Cl₂ mdpi.comnih.gov
Buchwald-Hartwig Amination Amines, Amides C-N Palladium with ligands like BrettPhos researchgate.net
Sonogashira Coupling Terminal Alkynes C-C (Alkynyl) Palladium/Copper co-catalysis
Stille Coupling Organostannanes C-C (Aryl, Vinyl) Palladium complexes

| Cobalt-Catalyzed Coupling | Organozinc Reagents | C-C (Aryl) | Cobalt Halides nih.gov |

Strategic Integration of this compound in Complex Molecule Synthesis

Future strategies will focus on incorporating this building block into larger, multifunctional molecules:

Fragment-Based Drug Discovery (FBDD): Using the molecule as a starting fragment that can be "grown" or linked to other fragments to build highly potent and selective inhibitors against various disease targets.

Multicomponent Reactions: Employing the pre-formed this compound scaffold as a component in multicomponent reactions, such as the Petasis or Ugi reactions, to rapidly assemble complex structures. This strategy has been successfully used with an isomeric chloromorpholinopyrimidine to create potent anti-inflammatory agents. nih.govresearchgate.net

Synthesis of Targeted Therapeutics: Integrating the scaffold as a key recognition element in molecules designed for specific targets. A notable example is the investigational drug Nerandomilast (BI 1015550), which incorporates the closely related 4-(5-chloropyrimidin-2-yl)piperidine moiety into a complex structure designed to treat idiopathic pulmonary fibrosis. nih.gov This highlights the value of the chloro-pyrimidine core in advanced drug candidates.

By leveraging its favorable properties and synthetic accessibility, the this compound building block will continue to be a cornerstone in the development of sophisticated and clinically relevant molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(5-chloropyrimidin-2-yl)morpholine derivatives in medicinal chemistry?

  • Methodological Answer : The synthesis of morpholine-pyrimidine hybrids often involves nucleophilic substitution or cross-coupling reactions. For example, morpholine can react with chloropyrimidine intermediates under reflux conditions in polar solvents like ethanol or dioxane. A representative procedure involves reacting 2,4-dichloro-5-fluoropyrimidine with a boronate ester intermediate via Suzuki-Miyaura coupling to introduce the morpholine moiety . Alternative routes include condensation reactions using chloropentanedione and zinc dust in acetic acid, followed by crystallization (e.g., ethanol, hexane) to isolate products with yields ranging from 68% to 78% .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : To confirm functional groups (e.g., C-Cl stretches at ~600–800 cm⁻¹, morpholine C-O-C asymmetric stretches).
  • NMR : ¹H NMR identifies proton environments (e.g., morpholine protons at δ 2.43–3.54 ppm, pyrimidine protons at δ 6.99–8.63 ppm) , while ¹³C NMR confirms carbon connectivity.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., [M+H]⁺ peaks matching calculated values) .
    • Consistency between experimental and computational data is essential for structural validation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions when synthesizing this compound-containing kinase inhibitors?

  • Methodological Answer : Optimization involves:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling of boronate esters (e.g., 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine) with chloropyrimidines .
  • Solvent and Temperature : Use THF or dioxane at 80–90°C to enhance reaction rates.
  • Purification : Flash chromatography with gradients (e.g., 0–4% methanol in dichloromethane) improves yield and purity .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) in morpholine-pyrimidine hybrids with antitumor potential?

  • Methodological Answer : SAR studies require:

  • Functional Group Variation : Synthesize analogs with substituted aryl groups (e.g., 4-chlorophenyl, 4-bromobenzyl) to assess electronic and steric effects on bioactivity .
  • Biological Assays : In vitro cytotoxicity screening (e.g., against cancer cell lines) combined with molecular docking to map interactions with targets like CDK2 or DNA topoisomerases .
  • Data Correlation : Compare IC₅₀ values with substituent properties (e.g., Hammett constants) to identify pharmacophoric features .

Q. How should contradictory data between computational predictions and experimental spectroscopic results be addressed during the characterization of this compound analogs?

  • Methodological Answer :

  • Re-examining Reaction Conditions : Verify if byproducts (e.g., unreacted starting materials) skew NMR or MS data. For example, residual acetic acid in crude products may obscure proton signals .
  • Computational Validation : Re-run DFT calculations with corrected parameters (e.g., solvent effects) to align predicted and observed chemical shifts .
  • Alternative Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.